3-(Fluoromethyl)-1-methylpiperazine is a chemical compound with the molecular formula and a molecular weight of 132.18 g/mol. It is classified as a piperazine derivative, characterized by the presence of a fluoromethyl group attached to the piperazine ring. The compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural properties.
The compound is synthesized through various chemical methods, which typically involve the introduction of a fluoromethyl group into a piperazine structure. Its synthesis can be performed in both laboratory and industrial settings, employing techniques that ensure high purity and yield.
3-(Fluoromethyl)-1-methylpiperazine falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to its piperazine ring structure. It is also classified as a fluorinated compound, which often enhances biological activity and metabolic stability.
The synthesis of 3-(Fluoromethyl)-1-methylpiperazine generally involves nucleophilic substitution reactions where a suitable fluoromethylating agent reacts with a piperazine derivative. Common methods include:
In industrial applications, continuous flow reactors may be employed to enhance production efficiency. These systems allow for precise control over reaction parameters such as temperature and pressure, which are crucial for optimizing yield and purity.
The molecular structure of 3-(Fluoromethyl)-1-methylpiperazine features a piperazine ring with a methyl group and a fluoromethyl group attached at the 1 and 3 positions, respectively. The stereochemistry is defined as (3R), indicating that the compound has specific spatial arrangements that can influence its biological activity.
3-(Fluoromethyl)-1-methylpiperazine can participate in several types of chemical reactions:
For oxidation reactions, potassium permanganate in aqueous medium is commonly used. Reduction typically occurs in anhydrous ether with lithium aluminum hydride as the reducing agent. Nucleophilic substitution reactions often utilize sodium hydride in dimethylformamide.
The mechanism of action for 3-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets within biological systems. The presence of the fluoromethyl group enhances binding affinity to various receptors or enzymes, potentially modulating their activity. This mechanism is crucial for its application in pharmacology and medicinal chemistry.
3-(Fluoromethyl)-1-methylpiperazine is typically a colorless liquid at room temperature with moderate volatility. Its solubility in organic solvents makes it suitable for various chemical applications.
The compound exhibits basic properties due to the nitrogen atoms in the piperazine ring, allowing it to form salts with acids. The presence of the fluorine atom contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
Property | Value |
---|---|
Molecular Formula | C6H13FN2 |
Molecular Weight | 132.18 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
3-(Fluoromethyl)-1-methylpiperazine has significant potential in scientific research and pharmaceutical applications:
Nucleophilic fluoromethylation represents a cornerstone in the synthesis of 3-(fluoromethyl)-1-methylpiperazine, leveraging the reactivity of fluorinated synthons with piperazine precursors. Key methodologies include:
Table 1: Performance Comparison of Fluoromethylating Agents
Agent | Substrate | Temperature | Yield (%) | Key Limitation |
---|---|---|---|---|
DAST | 3-(Hydroxymethyl)piperazine | 0–25°C | 65–72 | Elimination byproducts |
Deoxofluor | 3-(Hydroxymethyl)piperazine | 40–60°C | 78–85 | Epimerization risk |
KF/TBAF | 3-(Bromomethyl)piperazine | 80–100°C | 82–88 | Solvent moisture sensitivity |
FCH₂I/Zn | Piperazine-3-carbaldehyde | −78°C | 70–75 | Strict anhydrous conditions |
Enantioselective synthesis of chiral 3-(fluoromethyl)-1-methylpiperazine addresses the pharmacological need for stereochemically pure APIs. Key approaches include:
Table 2: Asymmetric Synthesis Performance
Method | Catalyst/Ligand | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary | (S)-Phenethylamine | >98 | 50–60 | High diastereoselectivity |
Pd-Catalyzed Allylation | (R)-BINAP | 90 | 75–80 | Broad substrate scope |
Organocatalytic DKR | Quinidine | 92–95 | 70–85 | No metal residues |
Solvent choice critically influences regioselectivity during piperazine ring functionalization, particularly for C3 versus N1 modification:
Table 3: Solvent Effects on Regioselectivity
Solvent System | C3:N1 Ratio | Reaction Rate (k, s⁻¹) | Key Interaction Mechanism |
---|---|---|---|
Methanol/H₂O (1:1) | 1:8 | 1.2 × 10⁻³ | N-solvation, proton exchange |
DMF | 15:1 | 5.8 × 10⁻³ | Cation stabilization, low coordination |
DES (ChCl:TsOH) | 12:1 | 8.3 × 10⁻³ | H-bonding with N, transition-state shaping |
Continuous flow reactors overcome limitations of batch synthesis (e.g., thermal runaway, mixing inefficiencies) for large-scale 3-(fluoromethyl)-1-methylpiperazine manufacturing:
Table 4: Flow Reactor Parameters vs. Batch Performance
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 120 min | 15 min | 88% reduction |
Temperature Control | ±5°C (hotspots) | ±0.5°C (uniform) | Enhanced selectivity |
Byproduct Accumulation | High (SO₂, HF) | Continuous removal | Purity >99% |
Space-Time Yield | 0.7 kg·L⁻¹·day⁻¹ | 2.1 kg·L⁻¹·day⁻¹ | 200% increase |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0